Flomoxef-d4 (90per cent) Flomoxef-d4 (90per cent)
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209568
InChI:
SMILES:
Molecular Formula: C₁₅H₁₄D₄F₂N₆O₇S₂
Molecular Weight: 500.49

Flomoxef-d4 (90per cent)

CAS No.:

Cat. No.: VC0209568

Molecular Formula: C₁₅H₁₄D₄F₂N₆O₇S₂

Molecular Weight: 500.49

* For research use only. Not for human or veterinary use.

Flomoxef-d4 (90per cent) -

Specification

Molecular Formula C₁₅H₁₄D₄F₂N₆O₇S₂
Molecular Weight 500.49

Introduction

Chemical Structure and Properties

The parent compound, flomoxef, is classified as a second-generation oxacephem antibiotic characterized by an oxazine ring substituted at C-3 with a hydroxyethyl-substituted tetrazolylthiomethyl group. The azetidinone ring carries 7alpha-methoxy and 7beta-{2-[(difluoromethyl)thiomethyl]acetamido} substituents, which contribute to its antibiotic properties . The deuterated version maintains these structural features while incorporating deuterium atoms at specific positions to enhance its utility as an analytical standard.

Physical Properties

The physical properties of Flomoxef-d4 (90%) are closely related to those of the parent compound, with slight modifications due to the isotopic substitution. While specific physical data for the deuterated form is limited in the available literature, the following table presents the key chemical characteristics:

PropertyValueReference
Molecular FormulaC15H14D4F2N6O7S2
Molecular Weight500.49 g/mol
Physical StateNot specified in sources-
SolubilitySimilar to parent compoundInferred
StabilityRequires evaluation of reactivity

Structural Variants

In addition to Flomoxef-d4 (90%), other structural variants exist, including Flomoxef Benzhydryl Ester-d4, which has a molecular formula of C28H24D4F2N6O7S2 and a molecular weight of 666.71. This ester form represents an important intermediate or protected form of the compound that may be utilized in synthesis or formulation processes.

Parent Compound: Flomoxef

Understanding the parent compound is essential for appreciating the significance of Flomoxef-d4 (90%). Flomoxef is a clinically important antibiotic with established therapeutic applications and pharmacological properties.

Classification and Therapeutic Applications

Flomoxef is classified as a second-generation oxacephem antibiotic and has a role as an antibacterial drug . It belongs to the broader category of β-lactam antibiotics but features a modified structure with an oxazine ring instead of the traditional penicillin or cephalosporin nucleus.

Therapeutically, flomoxef has been used in the treatment of bacterial prostatitis and has been proposed for inclusion in the WHO Model List of Essential Medicines for empiric treatment of community-acquired mild/moderate intra-abdominal infections and mild/moderate upper urinary tract infections, particularly in patients at high risk of infection caused by extended-spectrum β-lactamase-producing Enterobacterales (ESBL-PE) .

Antimicrobial Spectrum

Flomoxef demonstrates activity against a range of bacterial pathogens, including:

  • Epidermides

  • Streptococci

  • Propionibacteria

  • Both methicillin-resistant and methicillin-susceptible Staphylococcus aureus

  • Escherichia coli

  • Klebsiella species

  • Proteus species

This broad antimicrobial spectrum makes flomoxef a valuable treatment option for various infections, particularly those caused by resistant organisms.

Pharmacokinetic Properties

Clinical studies have characterized the pharmacokinetics of flomoxef in various tissues, providing insight into its distribution and elimination patterns. In prostate tissue, flomoxef demonstrates rapid penetration with a prostate/plasma ratio of 0.48-0.50 for maximum drug concentration and 0.42-0.55 for area under the drug concentration-time curve .

Population pharmacokinetic studies have modeled flomoxef using a two-compartment model with linear elimination, with creatinine clearance identified as a significant covariate influencing total clearance when below 60 mL/min . These pharmacokinetic characteristics inform appropriate dosing strategies for clinical applications.

Synthesis and Production Methods

The synthesis of deuterated compounds typically involves specialized techniques to incorporate deuterium atoms at specific positions within the molecular structure.

Analytical Applications

Deuterated standards like Flomoxef-d4 (90%) serve critical functions in analytical chemistry, particularly in quantitative analysis of pharmaceuticals in complex biological matrices.

Quantitative Analysis

Deuterated analogs can function as internal standards for quantitative analysis using mass spectrometry. Research has demonstrated the use of tetradeuterated analogs to quantitate compounds in human plasma and urine using stable-isotope dilution and direct-insertion electron impact mass spectrometry . While this specific example involved cyclophosphamide rather than flomoxef, the principle applies to deuterated pharmaceutical standards broadly.

Pharmacokinetic Studies

Flomoxef-d4 (90%) could potentially serve as an internal standard for pharmacokinetic studies of flomoxef, enabling more precise quantification of drug concentrations in biological samples. This application would be valuable for studies similar to those that have characterized flomoxef concentrations in plasma and tissue samples .

Research Limitations and Future Directions

The available literature on Flomoxef-d4 (90%) has significant limitations that present opportunities for future research and investigation.

Current Knowledge Gaps

Several aspects of Flomoxef-d4 (90%) remain incompletely characterized in the publicly available literature, including:

  • Exact positions of deuterium atoms within the molecular structure

  • Detailed physical properties specific to the deuterated form

  • Comparative pharmacokinetic behavior relative to non-deuterated flomoxef

  • Specific synthetic routes for production

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